![molecular formula C24H44N4O10 B13849133 [2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a derivative of the well-known crown ether, 18-crown-6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, 6 of which are oxygen atoms. The addition of the tetracarboxamide groups at positions 2, 3, 11, and 12 introduces additional functional groups that can interact with various ions and molecules, enhancing the compound’s ability to form complexes.
準備方法
The synthesis of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the functionalization of the 18-crown-6 ether. One common method is the reaction of 18-crown-6 with a suitable amine and a carboxylic acid derivative under conditions that promote amide bond formation. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups, followed by the addition of the amine to form the amide bonds.
Industrial production methods for crown ethers, including (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide, often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.
化学反応の分析
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide undergoes various chemical reactions, including:
Complexation Reactions: The compound can form stable complexes with metal ions, particularly potassium ions, due to the presence of the crown ether ring. This complexation is often used in phase transfer catalysis.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can act as a nucleophile.
Hydrogen Bonding: The amide groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Common reagents and conditions for these reactions include organic solvents such as dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reactants and conditions used but often include metal ion complexes and substituted derivatives.
科学的研究の応用
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between ionic and organic phases. It also serves as a ligand in coordination chemistry to stabilize metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying ion transport and ion channel functions in biological systems.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly for targeting specific ions or molecules within the body.
Industry: It is used in the synthesis of specialized materials and in processes requiring selective ion binding and transport.
作用機序
The mechanism of action of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide primarily involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the amide groups enhance binding through additional interactions such as hydrogen bonding and coordination. This complexation can influence the reactivity and solubility of the metal ions, facilitating various chemical and biological processes.
類似化合物との比較
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is unique among crown ethers due to the presence of the tetracarboxamide groups, which enhance its ability to form complexes and participate in hydrogen bonding. Similar compounds include:
18-Crown-6: The parent compound without the amide groups, primarily used for its ability to complex with potassium ions.
Dibenzo-18-crown-6: A derivative with benzene rings that provide additional hydrophobic interactions.
Hexaaza-18-crown-6: A nitrogen-containing crown ether with different binding properties.
The addition of the tetracarboxamide groups in (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide provides enhanced functionality and versatility compared to these similar compounds.
特性
分子式 |
C24H44N4O10 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
(2R,3R,11R,12R)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide |
InChI |
InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m1/s1 |
InChIキー |
JCBZYAQCLZKNFP-UAFMIMERSA-N |
異性体SMILES |
CN(C)C(=O)[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
正規SMILES |
CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


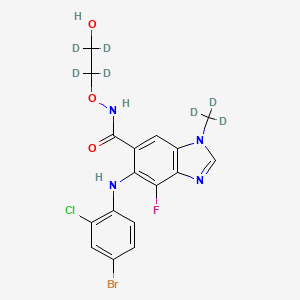
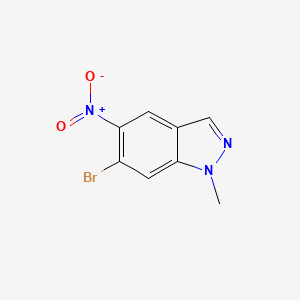
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
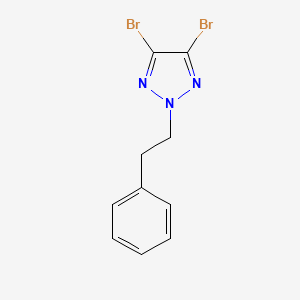
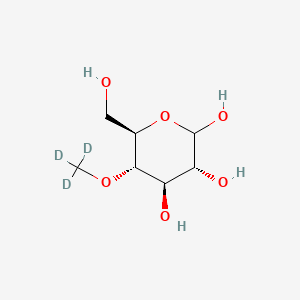
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
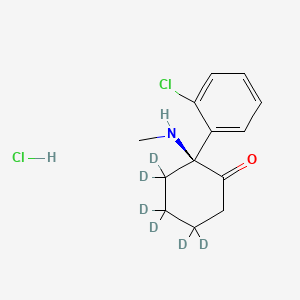
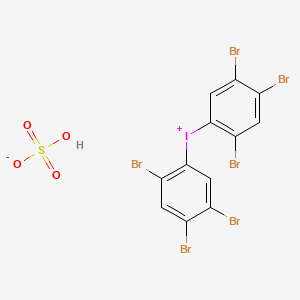
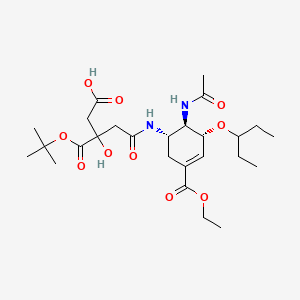
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)

